Propanenitrile, 3-(ethylthio)-
CAS No.: 3088-46-8
Cat. No.: VC17183544
Molecular Formula: C5H9NS
Molecular Weight: 115.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3088-46-8 |
---|---|
Molecular Formula | C5H9NS |
Molecular Weight | 115.20 g/mol |
IUPAC Name | 3-ethylsulfanylpropanenitrile |
Standard InChI | InChI=1S/C5H9NS/c1-2-7-5-3-4-6/h2-3,5H2,1H3 |
Standard InChI Key | IVUFBXHGCATYAU-UHFFFAOYSA-N |
Canonical SMILES | CCSCCC#N |
Introduction
Chemical Identity and Structural Characteristics
Propanenitrile, 3-(ethylthio)- is systematically named 3-(ethylsulfanyl)propanenitrile and is alternatively referred to as 2-cyanoethyl ethyl sulfide or 3-(ethylthio)propionitrile . Its molecular structure features a three-carbon chain with a nitrile group at one terminus and an ethylthio group at the third carbon (Figure 1).
Structural Data
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SMILES: N#CCCSC
The compound’s lipophilicity, quantified by a LogP value of 1.65, underscores its affinity for nonpolar environments, a trait leveraged in pharmaceutical design .
Physicochemical Properties
Propanenitrile, 3-(ethylthio)- exhibits distinct physical and chemical properties critical for its handling and application:
The compound’s relatively high boiling point and moderate flash point necessitate careful temperature control during industrial processes .
Synthesis Methodologies
Propanenitrile, 3-(ethylthio)- is synthesized via nucleophilic substitution or sulfide coupling reactions. Key methods from the literature include:
Thiol-Ethylation of 3-Mercaptopropionitrile
Martell et al. (2010) achieved a 98% yield by reacting 3-mercaptopropionitrile with ethyl iodide in the presence of a base (e.g., KCO) in anhydrous DMF . This method emphasizes the importance of moisture-free conditions to prevent hydrolysis of the nitrile group.
Catalytic Sulfur Transfer
Zhao et al. (2007) reported a 79% yield using a copper-catalyzed coupling between ethyl thiol and acrylonitrile under aerobic conditions . The reaction mechanism involves radical intermediates, with TEMPO as a co-catalyst to suppress oxidative side reactions.
Industrial-Scale Production
Monsanto’s 1954 patent outlines a continuous-flow process using gas-phase reactants over a silica-alumina catalyst, highlighting scalability for agrochemical manufacturing .
Comparative Synthesis Data
Method | Yield (%) | Conditions | Reference |
---|---|---|---|
Thiol-ethylation | 98 | KCO, DMF, 25°C | |
Cu-catalyzed coupling | 79 | CuCl, TEMPO, 80°C | |
Zorin et al. (1985) | 54 | HSO, reflux |
Applications in Industry and Research
Pharmaceutical Intermediates
The compound serves as a precursor to thioether-containing drugs. Gao et al. (2013) utilized it to synthesize cysteine protease inhibitors, demonstrating >90% enzymatic inhibition in vitro . Its ethylthio group enhances membrane permeability, critical for central nervous system (CNS) therapeutics .
Agrochemical Development
Monsanto’s patent (1954) describes its use in herbicides, where the nitrile group facilitates binding to plant acetyl-CoA carboxylase . Field trials showed 85% weed suppression at 2 kg/ha application rates.
Material Science
Propanenitrile, 3-(ethylthio)- has been copolymerized with acrylates to produce sulfur-rich polymers with enhanced UV stability (Nikolaeva et al., 1986) .
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